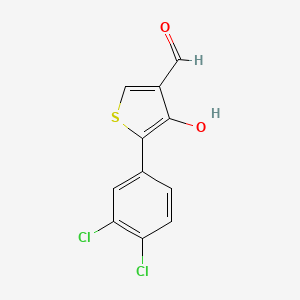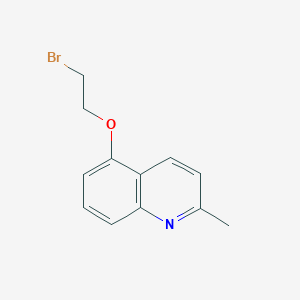
2-(2,5-Dimethoxyphenyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2,5-Dimethoxyphenyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)isoindoline-1,3-dione typically involves the reaction of 1,4-dimethoxybenzene with N-hydroxyphthalimide. The reaction proceeds under mild conditions using manganese triacetate as the oxidant. This method yields the desired product with a 71% yield . The structure of the compound is confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, elemental analysis, and IR analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-(2,5-Dimethoxyphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese triacetate is commonly used as an oxidant.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.
科学的研究の応用
2-(2,5-Dimethoxyphenyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2,5-Dimethoxyphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Phthalimide: A structurally related compound with similar reactivity.
N-Hydroxyphthalimide: Used in the synthesis of 2-(2,5-Dimethoxyphenyl)isoindoline-1,3-dione.
Isoindoline-1,3-dione Derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other isoindoline derivatives.
特性
CAS番号 |
19555-15-8 |
|---|---|
分子式 |
C16H13NO4 |
分子量 |
283.28 g/mol |
IUPAC名 |
2-(2,5-dimethoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO4/c1-20-10-7-8-14(21-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16(17)19/h3-9H,1-2H3 |
InChIキー |
QXUPMHOASARJBS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,5S)-7-methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B8809812.png)
![6-(4-Hydroxy-2-methylphenyl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B8809816.png)






![Tert-butyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B8809856.png)




![(2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid](/img/structure/B8809916.png)
